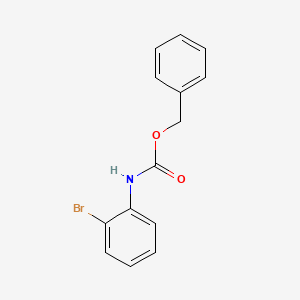

Benzyl N-(2-bromophenyl)carbamate

Description

Benzyl N-(2-bromophenyl)carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group attached to the nitrogen of a 2-bromophenylamine moiety. This compound belongs to a class of N-protected carbamates widely used in organic synthesis, particularly as intermediates in pharmaceuticals and agrochemicals due to their stability and ease of deprotection under controlled conditions .

For instance, halogenated carbamates are often explored for their roles in drug discovery, leveraging halogen bonding for target interactions .

Properties

Molecular Formula |

C14H12BrNO2 |

|---|---|

Molecular Weight |

306.15 g/mol |

IUPAC Name |

benzyl N-(2-bromophenyl)carbamate |

InChI |

InChI=1S/C14H12BrNO2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |

InChI Key |

CSKIQHWKJNGJDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Nucleophilic Substitution Using Benzyl Carbamate

An alternative method involves the reaction of benzyl carbamate salts with 2-bromophenyl-containing electrophiles under basic conditions.

- In a study involving 2-(2-bromoaryl)-3-(het)aryl acrylonitriles, benzyl carbamate was reacted under basic conditions (NaH in DMF) at elevated temperatures (60–90 °C) to yield carbamate derivatives through nucleophilic substitution and subsequent rearrangements.

- The reaction efficiency depends heavily on the base and solvent; NaH in DMF gave high yields (up to 84%), whereas weaker bases or other solvents resulted in no reaction or lower yields.

- The reaction proceeds via initial displacement of a leaving group (e.g., methylthio) by the carbamate anion, followed by intramolecular cyclization catalyzed by copper(I) iodide and ligands such as L-proline.

Table 1: Effect of Base and Solvent on Carbamate Formation

| Entry | Base | Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Sodium hydride | DMF | 90 | 84 | High yield, clean conversion |

| 2 | Potassium tert-butoxide | DMF | 90 | 50 | Moderate yield |

| 3 | Potassium carbonate | THF | 90 | 0 | No reaction |

| 4 | Cesium carbonate | Toluene | 90 | 0 | No reaction |

Copper-Catalyzed C–N Coupling Reactions

Copper-catalyzed coupling is a powerful method to form N-aryl carbamates, including Benzyl N-(2-bromophenyl)carbamate.

- Copper catalysts such as CuI, CuBr, or copper powder are used with ligands like L-proline or diamines.

- The reaction typically involves coupling of benzyl carbamate with aryl halides (including 2-bromophenyl derivatives) under mild to moderate heating in polar aprotic solvents like DMF or DMSO.

- The method provides good yields and tolerates various functional groups.

- Benzyl carbamate and 2-bromophenyl halide are combined with CuI (10 mol %), L-proline (20 mol %), and a base (NaH or K2CO3) in DMF.

- The mixture is heated at 80–100 °C for several hours.

- After reaction completion, the mixture is worked up by aqueous extraction and purified by chromatography.

- High functional group tolerance.

- Relatively mild conditions.

- Can be adapted for various substituted aryl halides.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Carbamoylation | 2-Bromophenyl amine + benzyl chloroformate, base, RT | 70–90 | Simple, well-established | Sensitive reagents, moisture issues |

| Base-Mediated Nucleophilic Substitution | Benzyl carbamate + 2-bromoaryl substrates, NaH, DMF, 60–90 °C | 50–85 | High yield, versatile | Requires strong base, careful control |

| Copper-Catalyzed C–N Coupling | CuI, L-proline, base, DMF, 80–100 °C | 60–90 | Functional group tolerance, mild | Requires copper catalyst |

| Metal-Free Oxidative Coupling | Iodine, tert-butyl hydroperoxide, amines | Moderate (varies) | Metal-free, mild conditions | Less explored for this specific compound |

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(2-bromophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 2-bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Hydrolysis Products: 2-bromoaniline and benzyl alcohol.

Scientific Research Applications

Benzyl N-(2-bromophenyl)carbamate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of benzyl N-(2-bromophenyl)carbamate involves its interaction with biological molecules. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The bromine atom in the 2-bromophenyl group can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Benzyl Carbamates

Key Findings :

Key Findings :

- Bulkier Groups : Compounds like Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate exhibit lower solubility in polar solvents due to branched alkyl chains, highlighting the target compound’s advantage in aqueous reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl N-(2-bromophenyl)carbamate, and how can reaction conditions be optimized for yield?

- Method : The compound is typically synthesized via the reaction of 2-bromoaniline with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to Cbz-Cl), solvent choice (dichloromethane or THF), and temperature (0–25°C). Post-reaction purification via column chromatography or recrystallization ensures high purity. Reaction progress is monitored by TLC or HPLC .

Q. How is the purity and structural identity of this compound confirmed in laboratory settings?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm functional groups and aromatic substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 306).

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

- Melting Point Analysis : Differential scanning calorimetry (DSC) determines crystalline phase consistency .

Q. What safety protocols are essential when handling this compound in the lab?

- Precautions : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/skin contact. Emergency measures include rinsing eyes with water (15+ minutes) and consulting safety data sheets (SDS) for spill management. Store in sealed containers away from light and moisture .

Advanced Research Questions

Q. How can X-ray crystallography and computational tools resolve the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX programs refines atomic coordinates, bond angles, and torsional parameters. ORTEP-3 visualizes thermal ellipsoids and packing diagrams. Complementary density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .

Q. What strategies address contradictions in reported biological activities of benzyl carbamate derivatives?

- Approach :

- Reproduce assays under standardized conditions (e.g., MIC for antimicrobial activity).

- Use isogenic cell lines to isolate compound-specific effects.

- Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying bromine position or substituting carbamate groups) .

Q. How can the 2-bromophenyl moiety influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing bromine group activates the phenyl ring for Suzuki-Miyaura coupling. Palladium catalysts (e.g., Pd(PPh)) facilitate aryl-aryl bond formation. Reaction monitoring via F NMR (if fluorinated partners are used) or GC-MS tracks intermediate species .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

- Challenges : Exothermic reactions, solvent volume constraints, and purification inefficiencies.

- Solutions :

- Use flow chemistry for controlled temperature and mixing.

- Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).

- Optimize catalyst loading (e.g., 1–5 mol% Pd) for cost-effective scaling .

Q. How do computational models predict the carbamate’s reactivity in nucleophilic environments?

- Tools : DFT calculations (e.g., B3LYP/6-31G*) model transition states for hydrolysis or substitution reactions. Molecular electrostatic potential (MEP) maps identify electrophilic sites prone to nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.